1-(Quinazolin-4-yl)piperidin-4-amine
Overview
Description
“1-(Quinazolin-4-yl)piperidin-4-amine” belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
The synthesis of quinazolin-4 (1H)-ones, which are related to “this compound”, has been achieved via amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones has been proposed .Molecular Structure Analysis
The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Studies on the synthesis of these compounds are widely conducted. Herein, a novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones is proposed .Scientific Research Applications
Anti-tubercular Agent
A study by Odingo et al. (2014) focused on the synthesis and evaluation of the 2,4-diaminoquinazoline series as potential anti-tubercular agents. Their investigation revealed that the quinazoline moiety, when combined with a piperidine at the 2-position, showed promising results in inhibiting Mycobacterium tuberculosis growth. They observed bactericidal activity against both replicating and non-replicating M. tuberculosis, suggesting the compound's potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Insecticidal Efficacy
El-Shahawi et al. (2016) synthesized novel bis quinazolin-4(3H)-one derivatives, including those with a piperidine moiety, and evaluated their insecticidal efficacy. Their research showed that these compounds, characterized by spectral analysis, had a significant impact as insecticides, highlighting their potential in agricultural applications (El-Shahawi et al., 2016).
CCR4 Antagonists for Anti-inflammatory Activity
Yokoyama et al. (2009) explored the synthesis and structure-activity relationship of 2-aminoquinazolines as CCR4 antagonists. They found that substituting the pyrrolidine moiety with a piperidine in these compounds led to strong inhibition of chemotaxis and anti-inflammatory activity in animal models. This research points to the potential of such compounds in treating inflammatory diseases (Yokoyama et al., 2009).
Antihypertensive Agents
Takai et al. (1986) synthesized a series of piperidine derivatives with a quinazoline ring system and tested them for antihypertensive activity. They discovered that certain compounds in this series produced significant hypotension in spontaneously hypertensive rat models, indicating their potential use as antihypertensive agents (Takai et al., 1986).
Antimalarial Drug Lead
Mizukawa et al. (2021) conducted a study on 6,7-dimethoxyquinazoline-2,4-diamines, a class of compounds which includes 1-(Quinazolin-4-yl)piperidin-4-amine, for their antimalarial activity. Their research led to the discovery of a compound with high antimalarial activity, marking it as a promising antimalarial drug lead (Mizukawa et al., 2021).
Mechanism of Action
Target of Action
Quinazolinone derivatives have been found to exhibit antimicrobial and biofilm inhibition effects . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
Quinazolinone derivatives have been shown to inhibit biofilm formation at sub-minimum inhibitory concentrations . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It is known that quinazolinone derivatives can suppress pseudomonal virulence factors . They impede Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
Quinazolinone derivatives have been shown to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth . This indicates their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Quinazolinone derivatives, which are closely related, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some quinazolinone derivatives have shown antimicrobial and biofilm inhibition effects .
Cellular Effects
Related quinazolinone derivatives have shown considerable antiproliferative activity against various human cancer cell lines . They have also been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Molecular Mechanism
Related quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Temporal Effects in Laboratory Settings
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Dosage Effects in Animal Models
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Metabolic Pathways
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Transport and Distribution
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Subcellular Localization
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Properties
IUPAC Name |
1-quinazolin-4-ylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKWLMJJODVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294404 | |
Record name | 1-(4-Quinazolinyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-04-3 | |
Record name | 1-(4-Quinazolinyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853680-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Quinazolinyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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